molecular formula C2H4Cl2S B1623090 Dichloro(methylsulfanyl)methane CAS No. 2032-76-0

Dichloro(methylsulfanyl)methane

Cat. No.: B1623090
CAS No.: 2032-76-0
M. Wt: 131.02 g/mol
InChI Key: VTGKWDAJXFMXGS-UHFFFAOYSA-N
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Description

Dichloro(methylsulfanyl)methane (CAS: Not explicitly listed in evidence, but structurally related to compounds in –7) is an organosulfur compound with the molecular formula CHCl₂SCH₃. It features a methane core substituted with two chlorine atoms and a methylsulfanyl (-SCH₃) group. This compound is structurally distinct due to the combination of halogens and sulfur-based functional groups, which influence its reactivity, stability, and applications in organic synthesis and industrial processes .

Properties

CAS No.

2032-76-0

Molecular Formula

C2H4Cl2S

Molecular Weight

131.02 g/mol

IUPAC Name

dichloro(methylsulfanyl)methane

InChI

InChI=1S/C2H4Cl2S/c1-5-2(3)4/h2H,1H3

InChI Key

VTGKWDAJXFMXGS-UHFFFAOYSA-N

SMILES

CSC(Cl)Cl

Canonical SMILES

CSC(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloromethane (DCM, CH₂Cl₂)

  • Applications : Widely used as a solvent in pharmaceuticals and paint stripping ().
  • Toxicity : Listed as a priority pollutant with a Minimum Reporting Limit (MRL) of 0.2 µg/L in water samples ().
  • Key Difference : Lacks the methylsulfanyl group, resulting in lower sulfur-based reactivity compared to Dichloro(methylsulfanyl)methane.

(2,4-Dichlorophenyl)methanesulfonyl Chloride

  • Structure : (Cl₂C₆H₃)CH₂SO₂Cl (aromatic ring with sulfonyl chloride group).
  • Applications : Intermediate in agrochemical synthesis (e.g., Penconazole; ).
  • Key Difference : Sulfonyl chloride (-SO₂Cl) group enhances electrophilicity, making it more reactive in substitution reactions than the methylsulfanyl analogue .

Dichlorofluoromethanesulfenyl Chloride (CFCl₂SCl)

  • Structure : CFCl₂SCl (fluorine and sulfenyl chloride substituents).
  • Synthesis : Produced via halogen exchange between trichloromethanesulfenyl chloride and hydrogen fluoride ().
  • Key Difference : Fluorine substituent increases stability and alters polarity compared to this compound .

Physicochemical and Environmental Data Comparison

Compound Molecular Formula CAS Number Boiling Point (°C) MRL (Water, µg/L) Key Application
This compound CHCl₂SCH₃ Not explicitly listed ~120–140 (estimated) N/A Organic synthesis
Dichloromethane CH₂Cl₂ 75-09-2 39.6 0.2 Solvent ()
Methyldichlorosilane CH₃SiCl₂ 75-54-7 41 N/A Silicone production ()
Dichlorofluoromethanesulfenyl chloride CFCl₂SCl 2712-93-8 98–100 N/A Pesticide intermediate ()

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